4-Ethyl-2-methylnicotinaldehyde
CAS No.: 168072-33-1
Cat. No.: VC20931207
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168072-33-1 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 4-ethyl-2-methylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H11NO/c1-3-8-4-5-10-7(2)9(8)6-11/h4-6H,3H2,1-2H3 |
| Standard InChI Key | XGCQIQPFASPRIZ-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC=C1)C)C=O |
| Canonical SMILES | CCC1=C(C(=NC=C1)C)C=O |
Introduction
4-Ethyl-2-methylnicotinaldehyde is an organic compound classified as a derivative of nicotinaldehyde. It is characterized by the substitution of ethyl and methyl groups on the nicotinaldehyde core. The compound has the molecular formula C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol. Its chemical structure includes an aldehyde functional group, which contributes significantly to its reactivity and applications in synthetic chemistry and biological research.
Laboratory Synthesis
The synthesis of 4-Ethyl-2-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde through alkylation reactions:
-
Starting Material: Nicotinaldehyde.
-
Reagents: Ethyl halides (e.g., ethyl bromide) and methyl halides (e.g., methyl iodide).
-
Catalyst/Base: Sodium hydride (NaH) or potassium tert-butoxide.
-
Reaction Conditions: Conducted under basic conditions to facilitate nucleophilic substitution.
Industrial Production
On an industrial scale, continuous flow reactors are often employed for large-scale alkylation processes. Optimized reaction conditions and catalysts ensure consistent product quality and high yields.
Oxidation
The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-Ethyl-2-methylnicotinic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction
Reduction of the aldehyde group yields 4-Ethyl-2-methylnicotinyl alcohol, facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution
The ethyl and methyl groups can undergo substitution reactions, enabling further functionalization of the molecule.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | Potassium permanganate (acidic) | 4-Ethyl-2-methylnicotinic acid |
| Reduction | Sodium borohydride (methanol) | 4-Ethyl-2-methylnicotinyl alcohol |
| Substitution | Alkyl halides + strong base | Substituted derivatives |
Synthetic Chemistry
-
Used as an intermediate in the synthesis of complex organic molecules.
-
Its aldehyde group allows for diverse chemical modifications.
Biological Research
-
Investigated for its potential interactions with enzymes and metabolic pathways.
-
May serve as a probe for studying enzyme mechanisms due to its ability to form covalent bonds with nucleophilic sites on proteins.
Industrial Applications
-
Utilized in the production of specialty chemicals.
-
Acts as a building block in various industrial processes requiring aldehydic intermediates.
Mechanism of Action
The aldehyde group in 4-Ethyl-2-methylnicotinaldehyde is highly reactive, enabling it to interact with nucleophilic sites on biological molecules such as proteins and enzymes:
-
Covalent Bond Formation: The aldehyde can form Schiff bases with amine groups in proteins.
-
Enzyme Inhibition: By modifying active sites, it can alter enzymatic activity.
-
Biochemical Pathways: These interactions make it useful for studying drug-enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| Nicotinaldehyde | Lacks ethyl and methyl substitutions |
| 4-Methyl-2-ethylnicotinaldehyde | Positional isomer with reversed ethyl/methyl groups |
| 2,4-Dimethylnicotinaldehyde | Contains two methyl groups instead of ethyl/methyl |
The specific substitution pattern in 4-Ethyl-2-methylnicotinaldehyde influences its reactivity and biological interactions, making it unique among its derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume